molecular formula C11H11NO B1314273 7-Methoxy-4-methylquinoline CAS No. 6238-12-6

7-Methoxy-4-methylquinoline

Cat. No. B1314273
CAS RN: 6238-12-6
M. Wt: 173.21 g/mol
InChI Key: LVJHDVPCJRWNNZ-UHFFFAOYSA-N
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Description

7-Methoxy-4-methylquinoline is a chemical compound with the CAS Number: 6238-12-6 and a molecular weight of 173.21 . It has a linear formula of C11H11NO .


Synthesis Analysis

The synthesis of 7-methoxy-4-methylquinoline can be achieved from 4-BROMO-7-METHOXYQUINOLINE and TETRAMETHYLTIN . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-4-methylquinoline is represented by the linear formula C11H11NO . The molecular weight of this compound is 173.21 .

Scientific Research Applications

Anticancer Research

7-Methoxy-4-methylquinoline derivatives have shown significant promise in anticancer research. A study by Cui et al. (2017) highlighted a compound that inhibited tumor growth in mice, displaying high antiproliferative activity in human tumor cell lines. This compound also induced apoptosis and disrupted tumor vasculature, positioning it as a potential novel class of tumor-vascular disrupting agents.

Antiparasitic and Antileishmanial Activities

Compounds derived from 7-Methoxy-4-methylquinoline have been found effective against various parasites. Kinnamon et al. (1978, 1980) conducted studies on lepidines, derivatives of 7-Methoxy-4-methylquinoline, showing their effectiveness against Leishmania donovani in animal models, significantly surpassing standard treatments in efficacy (Kinnamon et al., 1978)(Kinnamon et al., 1980).

Antidepressant-like Effects

A compound related to 7-Methoxy-4-methylquinoline, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, demonstrated antidepressant-like effects in animal models. The study by Dhir & Kulkarni (2011) revealed its potential for treating resistant depression through its action on the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway.

Tubulin Polymerization Inhibition

Another significant application of 7-Methoxy-4-methylquinoline derivatives is in the inhibition of tubulin polymerization, a crucial process in cell division. Wang et al. (2014) discovered that certain derivatives exhibited high in vitro cytotoxic activity and were effective in inhibiting tubulin assembly, suggesting potential as antitumor agents (Wang et al., 2014).

DNA Repair Inhibition

The derivatives of 7-Methoxy-4-methylquinoline have also been studied for their role in inhibiting DNA repair enzymes. Griffin et al. (1998) synthesized a seriesof quinazolinone inhibitors targeting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), potentially enhancing the efficacy of cancer therapies (Griffin et al., 1998).

Quantum Entanglement Dynamics in Cancer Diagnosis

A unique application of a compound structurally related to 7-Methoxy-4-methylquinoline was explored by Alireza et al. (2019). They presented an analytical model to study the interaction between a nano molecule and a two-mode field for diagnosing human cancer cells, tissues, and tumors, showcasing an innovative approach in medical diagnostics (Alireza et al., 2019).

Antimicrobial Activities

Thomas et al. (2010) synthesized a series of derivatives from 7-Methoxy-4-methylquinoline with a focus on antibacterial and antifungal activities. These compounds demonstrated moderate to very good activity against pathogenic strains, suggesting their potential as antimicrobial agents (Thomas et al., 2010).

properties

IUPAC Name

7-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJHDVPCJRWNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546725
Record name 7-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-methylquinoline

CAS RN

6238-12-6
Record name 7-Methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-4-methylquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4 g of triphenylphosphine, 5.3 g of lithium chloride, 14 ml of tetramethyltin and 2.1 g of bis(triphenylphosphine)palladium(II) chloride are added to a solution of 6 g of 4-bromo-7-methoxyquinoline in 100 ml of DMF, under an inert atmosphere of argon at a temperature in the region of 20° C. The reaction medium is heated at a temperature in the region of 120° C. for 16 hours. After cooling, the insoluble material is filtered off. The filtrate is concentrated under reduced pressure. The residue obtained is taken up in 300 ml of EtOAc and 300 ml of water. After separation of the phases by settling, the organic phase is dried over magnesium sulfate, filtered and then concentrated under reduced pressure. The oil obtained is taken up in 300 ml of EtOAc and 300 ml of water and then acidified with hydrochloric acid to pH 1. The aqueous phase is basified with sodium hydroxide to pH 10 and then extracted with 300 ml of EtOAc. After separation of the phases by settling, the organic phase is dried over magnesium sulfate, filtered and then concentrated under reduced pressure to give 2.7 g of 4-methyl-7-methoxyquinoline, the characteristics of which product are as follows:
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.1 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Nakazumi, T Kitao - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… Compound 18 was similarly prepared from 7methoxy-4-methylquinoline-2-thione (mp 240 C; Found: C, 64.60; H, 5.44; N, 7.08%) which was obtained by the reaction of 7-methoxy-4-…
Number of citations: 5 www.journal.csj.jp
K Chand, P Yadav, S Prasad, SK Sharma - 2017 - nopr.niscpr.res.in
… To a mixture of 7-methoxy-4-methylquinoline2(1H)-one (7.3 mmol), K2CO3 (1 g, 7.3 mmol) in anhydrous DMF (10 mL), ethyl bromoacetate (1.2 g, 7.3 mmol) was added and the reaction …
Number of citations: 1 nopr.niscpr.res.in
D Roberts - 1996 - search.proquest.com
Section A. An attempt to convert 6, 7-dimethoxy-4-methylquinoline 102 into the tricyclic lactam 133 failed. The indole 142, formed from 4-formyl-6, 7-dimethoxy-5-nitroquinoline 104 was …
Number of citations: 0 search.proquest.com
GP Volynets, MO Usenko, OI Gudzera… - Future Medicinal …, 2022 - Future Science
… 2-Chloro-7-methoxy-4-methylquinoline 3 was obtained from 2-hydroxy-7-methoxy-4-methyl quinoline 2 under heating in POCl 3 [37]. 7-Methoxy-4-methyl-1H-quinoline-2-thione 4 was …
Number of citations: 1 www.future-science.com
K De, J Legros, B Crousse… - The Journal of Organic …, 2009 - ACS Publications
1,4-Addition of anilines onto Michael acceptors proceeds easily in specific polar protic solvents, without any promoting agent. According to the solvent and to the electrophile, the …
Number of citations: 130 pubs.acs.org
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
RV Rubert, RR Paul - Journal of Flow Chemistry, 2023 - Springer
… The coupling performed using 2-chloro-4-methyl quinoline and 2-chloro-7-methoxy-4-methylquinoline with different organozinc reagents afforded good to excellent yields (Table 10). …
Number of citations: 1 link.springer.com
S Gemma, L Savini, M Altarelli, P Tripaldi… - Bioorganic & Medicinal …, 2009 - Elsevier
A series of 4-quinolylhydrazones was synthesized and tested in vitro against Mycobacterium tuberculosis. At a concentration of 6.25μg/mL, most of the newly synthesized compounds …
Number of citations: 76 www.sciencedirect.com
MJ Collins, PM Hatton, S Sternhell - Australian Journal of …, 1992 - CSIRO Publishing
The previously established nmr method for estimating mobile bond orders was applied to the investigation of ground-state polarization of benzene derivatives with ortho or para pairs of …
Number of citations: 15 www.publish.csiro.au
GA Price, AR Bogdan, AL Aguirre, T Iwai… - Catalysis Science & …, 2016 - pubs.rsc.org
… 2-Chloro-4-methylquinoline and 2-chloro-7-methoxy-4-methylquinoline could be coupled with a variety of organozinc reagents in good to excellent yield. Again, various functionalities …
Number of citations: 74 pubs.rsc.org

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